molecular formula C11H18ClNO2 B13940995 Benzyl 2,2-dimethoxyethylamine hydrochloride

Benzyl 2,2-dimethoxyethylamine hydrochloride

Katalognummer: B13940995
Molekulargewicht: 231.72 g/mol
InChI-Schlüssel: ILUXOUPKPXDRQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2,2-dimethoxyethylamine hydrochloride is an organic compound with the molecular formula C11H17NO2·HCl. It is a derivative of benzylamine, where the amine group is substituted with a 2,2-dimethoxyethyl group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,2-dimethoxyethylamine hydrochloride typically involves the condensation of benzylamine with 2,2-dimethoxyacetaldehyde. This reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the desired product. The reaction conditions usually include moderate temperatures and the use of solvents like ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as the use of Grignard reagents for introducing substituent groups with high regioselectivity. Additionally, catalytic hydrogenolysis using palladium on carbon (Pd/C) can be employed to achieve high yields of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2,2-dimethoxyethylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine .

Wissenschaftliche Forschungsanwendungen

Benzyl 2,2-dimethoxyethylamine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzyl 2,2-dimethoxyethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl 2,2-dimethoxyethylamine hydrochloride is unique due to the presence of both benzyl and 2,2-dimethoxyethyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H18ClNO2

Molekulargewicht

231.72 g/mol

IUPAC-Name

N-benzyl-2,2-dimethoxyethanamine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H

InChI-Schlüssel

ILUXOUPKPXDRQV-UHFFFAOYSA-N

Kanonische SMILES

COC(CNCC1=CC=CC=C1)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.